molecular formula C27H20FN3O4S B2582155 Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-79-6

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2582155
CAS No.: 851949-79-6
M. Wt: 501.53
InChI Key: JRJBVOUSPZVZRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include:

  • A 4-fluorophenyl group at position 3, which enhances lipophilicity and may influence target binding.
  • An ethyl carboxylate ester at position 1, which modulates solubility and metabolic stability.

This compound belongs to a class of molecules investigated for their biological activity, particularly in neurodegenerative disease research, due to structural similarities with tau aggregation inhibitors .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-1-ylacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O4S/c1-2-35-27(34)24-21-15-36-25(23(21)26(33)31(30-24)19-12-10-18(28)11-13-19)29-22(32)14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13,15H,2,14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJBVOUSPZVZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related thieno[3,4-d]pyridazine derivatives and other heterocyclic analogues:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Reference
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate C₂₈H₂₁FN₄O₃S 528.56 (calculated) 4-Fluorophenyl, 2-(naphthalen-1-yl)acetamido, ethyl ester Potential tau aggregation inhibitor (inferred)
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 66) C₁₆H₁₅ClN₃O₃S 364.05 4-Chlorophenyl, methylamino, ethyl ester Tau aggregation inhibitor (IC₅₀ = 1.2 μM)
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 68) C₁₅H₁₂BrClN₃O₃S 428.70 4-Chlorophenyl, bromine, amino, ethyl ester Tau aggregation inhibitor (IC₅₀ = 0.8 μM)
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate C₁₅H₁₃N₃O₃S 315.35 Phenyl, amino, ethyl ester Unspecified biological activity
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₃₄H₃₀F₂N₄O₄ 620.63 Fluorophenyl, pyrazolo[3,4-d]pyrimidine, chromen-4-one Kinase inhibitor (hypothetical)

Key Findings

Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may enhance binding affinity compared to the 4-chlorophenyl group in Compound 66, as fluorine’s electronegativity and smaller size improve target interactions .

Biological Performance :

  • Compound 68, with a bromine atom, exhibits stronger tau aggregation inhibition (IC₅₀ = 0.8 μM) than Compound 66 (IC₅₀ = 1.2 μM), suggesting halogen size and position critically influence activity .
  • The target compound’s naphthalenyl group may extend π-stacking interactions with hydrophobic protein pockets, though metabolic stability could be compromised due to increased molecular weight .

Comparative Physicochemical Properties :

  • The target compound’s higher molecular weight (528.56) and logP (estimated >4) suggest reduced aqueous solubility compared to simpler analogues like Compound 66 (MW 364.05, logP ~3).
  • Ethyl ester groups in all compounds improve membrane permeability but may require hydrolysis for activation in vivo .

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